molecular formula C10H11N3OS B12586380 N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea CAS No. 353255-67-1

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B12586380
CAS No.: 353255-67-1
M. Wt: 221.28 g/mol
InChI Key: LSUAVSBSKJUPST-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: the urea moiety and the benzothiazole nucleus . The urea functional group is a key feature in several approved drugs and is known for its ability to act as both an excellent hydrogen bond donor and acceptor, facilitating strong interactions with diverse biological targets . The benzothiazole scaffold is similarly prevalent in bioactive molecules and is found in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties . The combination of these structures into a single molecule, as seen in this compound, is a common strategy in lead optimization to develop potential inhibitors for various enzymes and cellular pathways . Researchers can leverage this compound as a key intermediate or precursor for further chemical derivatization or as a building block in the synthesis of more complex molecules for high-throughput screening and biological evaluation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

353255-67-1

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C10H11N3OS/c1-6-4-3-5-7-8(6)12-10(15-7)13(2)9(11)14/h3-5H,1-2H3,(H2,11,14)

InChI Key

LSUAVSBSKJUPST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a catalyst such as piperidine is often used to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 50-60°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea and its derivatives have shown significant antitumor properties. For instance, a study reported that related compounds exhibit broad-spectrum antitumor activity with GI50 values indicating effective inhibition against various cancer cell lines, including non-small lung cancer and leukemia . The compound's ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells makes it a candidate for further drug development.

Antimicrobial Properties
Research indicates that urea derivatives of benzothiazoles possess potent antibacterial activity. In particular, compounds derived from this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated effectiveness comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

Anti-parasitic Applications
this compound derivatives have also been explored for their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Certain analogues have shown promising results in preclinical models, achieving high cure rates in infected mice . This highlights the potential of these compounds as new therapeutic agents for neglected tropical diseases.

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its derivatives have shown effectiveness against agricultural pests and diseases, contributing to integrated pest management strategies. Research has indicated that these compounds can act as effective biocontrol agents against various plant pathogens and pests, providing an environmentally friendly alternative to conventional pesticides .

Material Science

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of benzothiazole moieties into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistrySignificant antitumor and antimicrobial activities; potential anti-parasitic effects against Trypanosoma brucei .
Agricultural ScienceEffective as a pesticide; potential use in biocontrol strategies against plant diseases and pests .
Material ScienceImprovement in polymer properties through incorporation into polymer matrices .

Case Studies

Case Study 1: Antitumor Efficacy
A series of compounds based on this compound were synthesized and tested for their antitumor activity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Antibacterial Activity
In another study, several urea derivatives were screened for antibacterial activity against common pathogens. One derivative showed promising results with an IC50 value comparable to established antibiotics, suggesting its viability as a new treatment option for bacterial infections.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit certain enzymes and proteins involved in cellular processes, such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Benzothiazole-Urea Derivatives
Compound Name Substituents Biological Activity (IC₅₀/μM) Key Findings Reference ID
N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea 3-methylphenyl on urea nitrogen 78.28 (PC3 prostate cancer) Moderate cytotoxicity; outperformed other analogs in anticancer screening.
N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl)urea 4-methylphenyl on urea nitrogen 20.6 (α-chymotrypsin inhibition) High enzyme inhibition due to reduced steric hindrance at para position.
N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea Nitro-thiazole and methoxyphenyl groups N/A (GSK-3β inhibitor) Structural planarity enhances hydrogen bonding; used in kinase inhibition.
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea 4-methyl-benzothiazole, methyl on urea Not reported Predicted higher lipophilicity; potential for improved CNS penetration.

Key Observations

Anticancer Activity :

  • Compound N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea demonstrated an IC₅₀ of 78.28 μM against PC3 prostate cancer cells, suggesting that substituents on the urea nitrogen influence cytotoxicity . The absence of a methyl group on the benzothiazole ring in this compound may reduce steric hindrance compared to the target compound.

Enzyme Inhibition :

  • The para-methylphenyl derivative (55c) exhibited potent α-chymotrypsin inhibition (IC₅₀ = 20.6 μM), attributed to optimized steric and electronic interactions at the enzyme active site . This highlights the importance of substitution patterns on the aryl group.

Structural Planarity :

  • The nitro-thiazole derivative in showed coplanar geometry, facilitating hydrogen bonding and crystal packing. The 4-methyl group on the benzothiazole in the target compound may similarly enhance planarity and stability.

Biological Activity

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea, a compound belonging to the class of benzothiazole derivatives, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. The incorporation of urea and thioether functionalities into this scaffold often enhances these activities, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways:

  • Anticancer Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. For instance, studies indicate that derivatives of benzothiazole exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties : this compound demonstrates significant antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits potent antitumor effects against several cancer cell lines. For example, it displayed GI50 values (the concentration required to inhibit 50% of cell growth) as low as 15.9 μM against prostate cancer cells (PC-3) and 21.5 μM against leukemia cells (RPMI-8226) .
  • Antimicrobial Efficacy : The compound has been evaluated for its antibacterial properties against Staphylococcus aureus and other clinically relevant bacteria. The minimal inhibitory concentration (MIC) values suggest strong antibacterial activity comparable to standard antibiotics .
  • Mechanistic Studies : Research indicates that the compound may act by inhibiting specific protein kinases involved in cancer progression and bacterial resistance mechanisms. For instance, it has been shown to reduce GSK-3β activity significantly at concentrations as low as 1.0 μM .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

StudyFocusResults
Study 1Anticancer ActivityShowed selective cytotoxicity in breast and lung cancer cell lines with GI50 values ranging from 15.1 to 25.9 μM .
Study 2Antimicrobial PropertiesExhibited MIC values indicating effective inhibition against Staphylococcus aureus and E. coli strains .
Study 3Mechanistic InsightsDemonstrated inhibition of GSK-3β activity by more than 57%, indicating potential for treating diseases related to this kinase .

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